Fenmetozole Tosylate Demonstrates Superior Anti-Sickling Efficacy Compared to Other Imidazolines
In a direct comparative study, fenmetozole (DH-524) was the only imidazoline among those tested (tolazoline, clonidine, lofexidine) that significantly reduced red blood cell sickling and normalized oxygen affinity of sickle cell blood at 5-10 mM concentrations [1].
| Evidence Dimension | Anti-sickling activity and oxygen affinity normalization |
|---|---|
| Target Compound Data | Significant reduction of sickling; normalized oxygen affinity at 5-10 mM |
| Comparator Or Baseline | Tolazoline, clonidine, lofexidine |
| Quantified Difference | Only fenmetozole demonstrated these specific anti-sickling effects at the tested concentrations. |
| Conditions | In vitro assay using hemoglobin S blood samples. |
Why This Matters
This demonstrates a unique functional profile for fenmetozole among a set of structurally related imidazolines, highlighting its distinct biological activity for research in sickle cell anemia.
- [1] Chang H, Ewert SM, Nagel RL. Identification of 2-imidazolines as anti-sickling agents. Mol Pharmacol. 1983 May;23(3):731-4. View Source
